molecular formula C10H20O2 B047766 8-Methylnonanoic acid CAS No. 5963-14-4

8-Methylnonanoic acid

Cat. No. B047766
CAS RN: 5963-14-4
M. Wt: 172.26 g/mol
InChI Key: OAOABCKPVCUNKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-Methylnonanoic acid, such as 4-methylnonanoic acid and 16-methyl-8(Z)-heptadecenoic acid, involves complex chemical reactions starting from basic precursors. For instance, 4-methylnonanoic acid was synthesized through a series of condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions, characterized by spectroscopic methods like IR, MS, 1HNMR, and 13CNMR (Su An-qi, 2010). Similarly, 16-methyl-8(Z)-heptadecenoic acid was synthesized from commercially available 8-methylnonanoic acid, providing material to corroborate the structure and stereochemistry of this novel bacterial fatty acid (N. Carballeira, M. Pagán, 2001).

Molecular Structure Analysis

The molecular structure of 8-Methylnonanoic acid and its analogs are characterized using various spectroscopic techniques. These analyses provide essential information on the compound's molecular geometry, electron configuration, and chemical bonds, contributing to a deeper understanding of its chemical behavior and reactivity.

Chemical Reactions and Properties

8-Methylnonanoic acid undergoes various chemical reactions, highlighting its reactivity and potential for synthesis of more complex molecules. For example, the synthesis of related compounds showcases the versatility of 8-Methylnonanoic acid as a precursor for generating novel chemical structures with specific biological activities (Y. Todoroki, S. Nakano, Sho Arai, N. Hirai, H. Ohigashi, 1997).

Scientific Research Applications

  • Synthesis and Properties :

    • A cyclic fatty acid synthesized from flaxseed extract, related to 8-Methylnonanoic acid, exhibits specific thermal properties (Vick, Zimmerman, & Weisleder, 1979).
    • 8-Methylnonanoic acid derivatives have been synthesized and studied for their potential applications, such as in the total synthesis of novel bacterial fatty acids (Carballeira & Pagán, 2001).
  • Medical and Pharmaceutical Applications :

    • Certain esters of 2-hydroxy-2-methylnonanoic acid, structurally related to 8-Methylnonanoic acid, show promise as drugs for treating erectile dysfunction and promoting sperm motility (Cartwright, 1957).
    • Quinoxaline derivative of oleanolic acid, which could be structurally related to 8-Methylnonanoic acid, has potential as a novel agent for treating osteoporosis (Zhao et al., 2011).
  • Food and Flavor Industry :

  • Biotechnological Applications :

    • Pseudomonas oleovorans can produce methyl-branched poly(-hydroxyalkanoate)s from various branched alkanoic acids, including compounds related to 8-Methylnonanoic acid, suggesting new strategies for synthesizing bioactive compounds (Hazer, Lenz, & Fuller, 1994).

Safety And Hazards

8-Methylnonanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-methylnonanoic acid
Source PubChem
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InChI

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAOABCKPVCUNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID1067207
Record name Isodecanoic acid
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Molecular Weight

172.26 g/mol
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Physical Description

Clear liquid; [ExxonMobil MSDS]
Record name Isodecanoic acid
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Product Name

8-Methylnonanoic acid

CAS RN

5963-14-4, 26403-17-8
Record name 8-Methylnonanoic acid
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Record name 8-methylnonanoic acid
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Record name ISODECANOIC ACID
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Record name 8-METHYLNONANOIC ACID
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Synthesis routes and methods

Procedure details

From the obtained ethyl 8-methylnonanoate, 19.20 g was dissolved in ethanol (72.0 ml) and 2M NaOH aqueous solution (72.0 ml) was slowly added at 0° C. (ice bath). The mixture was heated with stirring using an oil bath at 60° C. for 1 hour, the reaction vessel was returned to room temperature and ethanol was evaporated under reduced pressure. 2M NaOH (30 ml) and water (30 ml) were added to the solution, and the solution was washed with tert-butyl methyl ether (100 ml). The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again. The aqueous layer was carefully acidified with 2M HCl aqueous solution (150 ml), and the mixture was extracted twice with heptane (150 ml). The combined heptane layer was washed with water (100 ml) and then saturated brine (100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 8-methylnonanoic acid (15.9 g, crude yield 96.6%) as a crude product of a pale-yellow oil. As a result of the GCMS analysis, it contained structurally unidentified impurities A (0.01%), B (0.03%), C (0.04%), and D (0.07%), and the purity of 8-methylnonanoic acid was 99.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
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Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
B Hazer, RW Lenz, RC Fuller - Macromolecules, 1994 - ACS Publications
Pseudomonas oleovorans was grown on 6-methylnonanoic acid (6-MNA), 7-methylnonanoic acid (7-MNA), 8-methylnonanoic acid (8-MNA), 9-methyldecanoicacid (9-MDA), 7-…
Number of citations: 76 pubs.acs.org
T Suzuki, T Kawada, K Iwai - Agricultural and Biological Chemistry, 1981 - jstage.jst.go.jp
… dihydrocapsaicin, nordihydrocapsaicin, homodihydrocapsaicin and homocapsaicin, the structures of which are vanillyl amides of 8-methylnon-trans-6-enoic acid, 8-methylnonanoic acid…
Number of citations: 20 www.jstage.jst.go.jp
T Suzuki, T Kawada, K Iwai - Agricultural and Biological Chemistry, 1981 - jlc.jst.go.jp
… dihydrocapsaicin, nordihydrocapsaicin, homodihydrocapsaicin and homocapsaicin, the structures of which are vanillyl amides of 8-methylnon-trans-6-enoic acid, 8-methylnonanoic acid…
Number of citations: 1 jlc.jst.go.jp
NM Carballeira, M Pagán - Chemistry and Physics of Lipids, 2001 - Elsevier
… , and commercially available 8-methylnonanoic acid to introduce the … Therefore, our synthesis started with 8-methylnonanoic acid, … yield (22% overall yield from 8-methylnonanoic acid). …
Number of citations: 3 www.sciencedirect.com
SF Flagan, JR Leadbetter - Environmental Microbiology, 2006 - Wiley Online Library
… Of 25 isolates obtained from enrichments: all utilized 8-methylnonanoic acid; nine were found capable of degrading capsaicin as sole carbon and energy source; 11 were found capable …
YB Li, HY Guo, CQ Deng, J Deng - Green Energy & Environment, 2022 - Elsevier
… The key step in the preparation of dihydrocapsaicin and dihydrocapsiate is the synthesis of 8-methylnonanoic acid 7. In the past literature reports, 7 can be obtained by coupling …
Number of citations: 7 www.sciencedirect.com
S Del Bianco, A Natalello, G Luciano, B Valenti… - Meat Science, 2021 - Elsevier
… It may be assumed that p-cresol and 8-methylnonanoic acid … the highest content of 8-methylnonanoic acid (P < 0.05). The … ” flavours and odours, 8-methylnonanoic acid is also reported …
Number of citations: 27 www.sciencedirect.com
M Takahashi, K Osawa, J Ueda… - Yakugaku Zasshi: Journal …, 1976 - europepmc.org
[Anodic synthesis of 8-methylnonanoic acid and 8-methylnon-trans-6-enoic acid. The synthesis of dihydrocapsaicin and capsaicin (author's transl)]. - Abstract - Europe PMC … [Anodic …
Number of citations: 6 europepmc.org
BN Ita, RI Ngochindo - Journal of Chemical Society of …, 2019 - journals.chemsociety.org.ng
… Also, 4-(cyclohex-3enyl)-3-hydroxy-6-isopropyl-8-methylnonanoic acid, II, was obtained after successive column chromatographic separations of Homalium letestui methanol stem …
Number of citations: 2 www.journals.chemsociety.org.ng
SA Hassarajani, VR MAMDAPUR… - Journal of chemical …, 1993 - pascal-francis.inist.fr
A short and practical synthesis of 8-methylnonanoic acid, a synthon of dihydrocapsaicin, via Grignard coupling … A short and practical synthesis of 8-methylnonanoic acid, a synthon of …
Number of citations: 2 pascal-francis.inist.fr

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